molecular formula C20H16Cl2N2O2S B2810298 [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate CAS No. 339278-54-5

[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate

Cat. No. B2810298
CAS RN: 339278-54-5
M. Wt: 419.32
InChI Key: YOWNXRMZYBATKG-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate, also known as DCPMS, is a synthetic compound used in a variety of scientific research applications. It is commonly used in laboratory experiments to study the biochemical and physiological effects of compounds on organisms. DCPMS is a stable, non-toxic, and water-soluble compound that can be easily synthesized in the laboratory. It is also used as a reference compound to compare the activity of other compounds in various experiments.

Scientific Research Applications

Synthesis of Carbamate Derivatives The synthesis of various carbamate derivatives, including those with a chromen-2-one fragment, has been a focal point of research. Studies have explored the condensation of methyl (3-hydroxyphenyl)carbamate with different reagents, leading to the formation of methyl (4-R-2-oxo-2H-chromen-7-yl)carbamates and methyl (4-aryl-2-amino-3-cyano-4H-chromen-7-yl)carbamates, indicating versatility in creating carbamate-based compounds (Velikorodov & Imasheva, 2008).

Development of Anti-Helicobacter Pylori Agents Research has also been directed towards the medicinal chemistry domain, with the development of compounds like 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold derivatives showing potent activities against the gastric pathogen Helicobacter pylori. These compounds, especially the prototype carbamate, have displayed low minimal inhibition concentration values against various clinically relevant H. pylori strains, indicating their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Synthesis of Ligands for Metal Complexes The synthesis and structural assessment of ligands like methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate for complexes of Group 12 elements have been studied. The detailed analysis of their molecular and supramolecular structures through X-ray diffractometry highlights the relevance of these compounds in the field of coordination chemistry (Castiñeiras et al., 2019).

Antipathogenic Applications Compounds such as acylthioureas have been synthesized and tested for their interaction with bacterial cells. The presence of specific halogen atoms in these compounds has been linked to significant anti-pathogenic activity, particularly against strains known for their biofilm growth capabilities. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

properties

IUPAC Name

[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2S/c1-13-5-2-3-7-17(13)24-20(25)26-12-14-6-4-10-23-19(14)27-18-9-8-15(21)11-16(18)22/h2-11H,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWNXRMZYBATKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)SC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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